3-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one
CAS No.: 1182774-58-8
Cat. No.: VC3061364
Molecular Formula: C12H23N3O
Molecular Weight: 225.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1182774-58-8 |
|---|---|
| Molecular Formula | C12H23N3O |
| Molecular Weight | 225.33 g/mol |
| IUPAC Name | 3-amino-1-(4-pyrrolidin-1-ylpiperidin-1-yl)propan-1-one |
| Standard InChI | InChI=1S/C12H23N3O/c13-6-3-12(16)15-9-4-11(5-10-15)14-7-1-2-8-14/h11H,1-10,13H2 |
| Standard InChI Key | MCXFZGJAQVDTMA-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2CCN(CC2)C(=O)CCN |
| Canonical SMILES | C1CCN(C1)C2CCN(CC2)C(=O)CCN |
Introduction
Chemical Identity and Physicochemical Properties
3-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one is a specialized organic compound characterized by its distinct molecular architecture. It contains a piperidine ring substituted at the 4-position with a pyrrolidine ring, while the piperidine nitrogen is connected to a propan-1-one chain that terminates with an amino group. This arrangement creates a molecule with multiple nitrogen centers that can participate in various interactions, including hydrogen bonding and metal coordination.
Basic Identification Parameters
The compound is identified by several standard parameters in chemical databases and research literature. Table 1 summarizes these key identifiers.
| Parameter | Value |
|---|---|
| CAS Number | 1182774-58-8 |
| Molecular Formula | C₁₂H₂₃N₃O |
| Molecular Weight | 225.33 g/mol |
| IUPAC Name | 3-amino-1-(4-pyrrolidin-1-ylpiperidin-1-yl)propan-1-one |
| Standard InChI | InChI=1S/C12H23N3O/c13-6-3-12(16)15-9-4-11(5-10-15)14-7-1-2-8-14/h11H,1-10,13H2 |
| Standard InChIKey | MCXFZGJAQVDTMA-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2CCN(CC2)C(=O)CCN |
| PubChem Compound ID | 61041171 |
Structural Analysis and Chemical Properties
The molecular architecture of 3-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one consists of three primary structural components that define its chemical behavior: the pyrrolidine ring, the piperidine ring, and the amino-propanone linker.
Key Structural Features
The compound's structure can be analyzed in terms of its functional groups and their spatial arrangement:
-
A five-membered pyrrolidine ring connected to the 4-position of a piperidine ring, creating a bicyclic system with two tertiary amine centers
-
A piperidine nitrogen connected to a propan-1-one chain
-
A terminal primary amine group separated from the carbonyl by two methylene units
This arrangement creates a molecule with multiple basic centers and a carbonyl group that can participate in various chemical reactions and molecular interactions.
Conformational Analysis
Comparison with Structurally Related Compounds
Understanding the relationship between 3-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one and structurally related compounds provides valuable context for assessing its potential properties and applications.
Related Aminopropanone Derivatives
Several related compounds featuring the aminopropanone motif have been investigated for various applications. Table 2 compares key features of these compounds.
| Compound | Structure Feature | Molecular Weight | Notable Differences |
|---|---|---|---|
| 3-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one | Piperidine with pyrrolidine at position 4 | 225.33 g/mol | Contains both pyrrolidine and piperidine rings |
| 3-Amino-1-piperidin-1-yl-propan-1-one | Simple piperidine ring | 170.25 g/mol | Lacks the pyrrolidine substituent |
| 3-Amino-1-(pyrrolidin-1-yl)propan-1-one | Simple pyrrolidine ring | 142.20 g/mol | Smaller ring system, lacks piperidine |
| 2-Amino-1-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]propan-1-one | Piperidine with p-methylphenylethyl substituent | 274.40 g/mol | Contains p-methylphenylethyl group, different amino position |
This comparison highlights the unique structural features of 3-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one relative to simpler aminopropanone derivatives containing either piperidine or pyrrolidine rings alone .
Analytical Considerations
For researchers working with 3-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one, various analytical methods can be employed to confirm its identity, assess its purity, and study its properties.
Nuclear Magnetic Resonance (NMR)
Proton (¹H) NMR spectroscopy would show characteristic signals for:
-
Methylene protons of the pyrrolidine ring (approximately δ 1.7-2.0 ppm for CH₂-CH₂ and δ 2.4-2.8 ppm for CH₂-N)
-
Methylene protons of the piperidine ring (complex pattern from δ 1.5-3.5 ppm)
-
Methylene protons adjacent to the carbonyl group (approximately δ 2.5-2.7 ppm)
-
Methylene protons adjacent to the amino group (approximately δ 2.8-3.0 ppm)
-
Amine protons (broad signal, position variable depending on conditions)
Carbon (¹³C) NMR would display:
-
A characteristic carbonyl carbon signal at approximately δ 170-175 ppm
Mass Spectrometry
Mass spectrometric analysis would typically show:
-
Molecular ion peak at m/z 225 (corresponding to the molecular weight)
-
Characteristic fragmentation patterns involving cleavage of the C-N bonds
-
Fragment ions corresponding to the pyrrolidine and piperidine substructures
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) can be employed for purity assessment and separation. The compound's multiple basic centers would typically necessitate the use of reversed-phase conditions with appropriate modifiers (such as triethylamine or formic acid) to minimize peak tailing and improve chromatographic performance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume